1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one
Overview
Description
“1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one” is a chemical compound with the CAS Number: 1311315-25-9 . It has a molecular weight of 150.18 . The IUPAC name for this compound is 1-methyl-1,4,5,6-tetrahydro-7H-pyrrolo[2,3-c]pyridin-7-one .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H10N2O/c1-10-5-3-6-2-4-9-8(11)7(6)10/h3,5H,2,4H2,1H3,(H,9,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Scientific Research Applications
Synthesis and Characterization
1-Methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one and its derivatives are of interest due to their synthetic versatility and potential applications in various fields of chemistry and biology. An efficient synthesis method for 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride was developed, involving sodium borohydride reduction and debenzylation, demonstrating the compound's utility as a precursor for further chemical modifications (Nechayev et al., 2013).
Biological Applications
1H-Pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as c-Met inhibitors, showing significant kinase inhibition and cell inhibition, highlighting their potential in therapeutic applications, particularly in cancer research (Liu et al., 2016).
Chemical Reactivity and Applications
The reactivity of 1H-pyrrolo[2,3-b]pyridine derivatives has been explored for the synthesis of 7-azaindole and 7-azaindazole derivatives, providing a reference for constructing novel heterocyclic compounds with potential applications in material science and pharmaceuticals (Figueroa‐Pérez et al., 2006).
Medicinal Chemistry
The synthesis of pyrrolotriazepine derivatives from pyrrole derivatives has been explored, leading to compounds with potential medicinal applications. The unexpected formation of six-membered cyclization products during these syntheses adds to the understanding of pyrrole reactivity and its implications in medicinal chemistry (Menges et al., 2013).
Advanced Material Applications
Luminescent N,O-chelated chroman-BF2 complexes, structural variants of BODIPY, have been synthesized using derivatives of 1H-pyrrolo[2,3-b]pyridine, highlighting their potential applications in optoelectronic devices and fluorescent markers due to their high stability and fluorescent properties (Singh et al., 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements include H302, H315, H319, and H335, suggesting that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
- Unfortunately, specific primary targets for 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one have not been clearly identified in the literature. However, we know that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Target of Action
Properties
IUPAC Name |
1-methyl-5,6-dihydro-4H-pyrrolo[2,3-c]pyridin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10-5-3-6-2-4-9-8(11)7(6)10/h3,5H,2,4H2,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPBEJNRWDIXKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)NCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801185291 | |
Record name | 7H-Pyrrolo[2,3-c]pyridin-7-one, 1,4,5,6-tetrahydro-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801185291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311315-25-9 | |
Record name | 7H-Pyrrolo[2,3-c]pyridin-7-one, 1,4,5,6-tetrahydro-1-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1311315-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7H-Pyrrolo[2,3-c]pyridin-7-one, 1,4,5,6-tetrahydro-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801185291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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